molecular formula C17H18N2O3 B2478336 3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE CAS No. 1024383-06-9

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE

Cat. No.: B2478336
CAS No.: 1024383-06-9
M. Wt: 298.342
InChI Key: JJRPTXVPSZXWSI-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring fused with an indazole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole ring and subsequent formation of the indazole core. Common reagents used in these reactions include methanol, water, tetrahydrofuran (THF), and sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often require specific temperatures, solvents, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2)7-11-15(12(20)8-17)16(18-19(11)3)10-4-5-13-14(6-10)22-9-21-13/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPTXVPSZXWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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